![molecular formula C26H24BrN5O6 B2705979 4-(6-Amino-3-(4-bromophenyl)-5-cyano-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2,6-dimethoxyphenyl morpholine-4-carboxylate CAS No. 361153-83-5](/img/no-structure.png)
4-(6-Amino-3-(4-bromophenyl)-5-cyano-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2,6-dimethoxyphenyl morpholine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains several functional groups, including an amino group, a cyano group, a pyrazole ring, a morpholine ring, and a carboxylate group . Pyrazoles are heterocyclic chemical compounds with a natural or synthetic origin. Their nitrogen-based hetero-aromatic ring structure represented a remarkable scaffold for the synthesis and development of many new promising drugs .
Synthesis Analysis
While specific synthesis methods for this compound were not found, pyrazoline derivatives, which are similar to the pyrazol-4-yl group in the compound, can be synthesized through various methods. One common method involves the reaction of chalcones with phenyl hydrazine .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups and rings. The pyrazole ring, in particular, is a five-membered ring with two nitrogen atoms, which can participate in various chemical reactions .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by its functional groups. For example, the amino group could participate in acid-base reactions, the cyano group could undergo addition reactions, and the pyrazole ring could undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups and molecular structure. For example, the presence of polar groups like the carboxylate and amino groups could increase the compound’s solubility in polar solvents .Aplicaciones Científicas De Investigación
Synthesis and Characterization
The synthesis of complex heterocyclic compounds, including pyrazole and pyran derivatives, often involves multicomponent reactions that allow for the construction of diverse molecular architectures. For instance, the efficient one-pot synthesis of 1,4-dihydropyridine derivatives through multicomponent reactions highlights the versatility of such approaches in creating compounds with potential biological activities (Prajapati, Senjani, & Naliapara, 2015). Similarly, nano α-Al2O3 supported ammonium dihydrogen phosphate has been utilized as a novel and heterogeneous catalyst for synthesizing tetrahydrobenzo[b]pyran and pyrano[2,3-c]pyrazole derivatives, demonstrating the application of catalysis in enhancing the efficiency of heterocyclic compound synthesis (Maleki & Ashrafi, 2014).
Biological Activities
Compounds with pyrazole and pyran cores have been explored for their potential biological activities. For example, novel pyrazolopyrimidines derivatives have been synthesized and evaluated as anticancer and anti-5-lipoxygenase agents, indicating the therapeutic potential of such heterocyclic frameworks (Rahmouni et al., 2016). Additionally, pyranopyrazole derivatives have been investigated as novel corrosion inhibitors for mild steel in industrial processes, showcasing the diverse applications of these compounds beyond pharmaceuticals (Dohare et al., 2017).
Molecular Modeling and Structural Analysis
The crystal structure analysis of related compounds, such as Ethyl 6-Amino-5-cyano-4-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate, provides insights into the molecular geometry and potential interaction sites for biological activity or chemical reactivity (Kumar et al., 2018).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Future research could involve further investigation of the compound’s biological activity and potential applications as a drug. For example, pyrazoline derivatives have shown promise as antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor agents .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the formation of the pyrano[2,3-c]pyrazole ring system followed by the attachment of the morpholine-4-carboxylate group and the dimethoxyphenyl group.", "Starting Materials": [ "4-bromobenzaldehyde", "ethyl acetoacetate", "malononitrile", "4-amino-2,6-dimethoxyphenol", "morpholine", "ethyl chloroformate", "sodium ethoxide", "acetic acid", "sodium bicarbonate", "water", "ethyl acetate", "brine" ], "Reaction": [ "Step 1: Synthesis of 6-bromo-3-(4-bromophenyl)pyridazine", "React 4-bromobenzaldehyde with malononitrile in the presence of ammonium acetate to form 4-bromo-3-cyano-5-(4-bromophenyl)pyridazine.", "React the above product with hydrazine hydrate to form 6-bromo-3-(4-bromophenyl)pyridazine.", "Step 2: Synthesis of 4-(6-amino-3-(4-bromophenyl)-5-cyano-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)pyridine", "React 6-bromo-3-(4-bromophenyl)pyridazine with ethyl acetoacetate and malononitrile in the presence of sodium ethoxide to form 6-amino-3-(4-bromophenyl)-5-cyano-1,4-dihydropyrano[2,3-c]pyrazole.", "React the above product with acetic acid to form 4-(6-amino-3-(4-bromophenyl)-5-cyano-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)pyridine.", "Step 3: Synthesis of 4-(6-amino-3-(4-bromophenyl)-5-cyano-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2,6-dimethoxyphenyl morpholine-4-carboxylate", "React 4-(6-amino-3-(4-bromophenyl)-5-cyano-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)pyridine with 4-amino-2,6-dimethoxyphenol in the presence of sodium bicarbonate to form 4-(6-amino-3-(4-bromophenyl)-5-cyano-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2,6-dimethoxyphenol.", "React the above product with morpholine and ethyl chloroformate in the presence of triethylamine to form 4-(6-amino-3-(4-bromophenyl)-5-cyano-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2,6-dimethoxyphenyl morpholine-4-carboxylate.", "Purify the final product using ethyl acetate and brine." ] } | |
Número CAS |
361153-83-5 |
Nombre del producto |
4-(6-Amino-3-(4-bromophenyl)-5-cyano-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2,6-dimethoxyphenyl morpholine-4-carboxylate |
Fórmula molecular |
C26H24BrN5O6 |
Peso molecular |
582.411 |
Nombre IUPAC |
[4-[6-amino-3-(4-bromophenyl)-5-cyano-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2,6-dimethoxyphenyl] morpholine-4-carboxylate |
InChI |
InChI=1S/C26H24BrN5O6/c1-34-18-11-15(12-19(35-2)23(18)37-26(33)32-7-9-36-10-8-32)20-17(13-28)24(29)38-25-21(20)22(30-31-25)14-3-5-16(27)6-4-14/h3-6,11-12,20H,7-10,29H2,1-2H3,(H,30,31) |
Clave InChI |
HGTJKGKCURROLK-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC(=O)N2CCOCC2)OC)C3C(=C(OC4=NNC(=C34)C5=CC=C(C=C5)Br)N)C#N |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(1,3-Thiazol-5-yl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2705896.png)

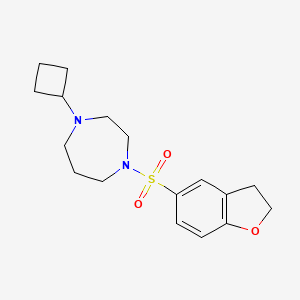
![3-(Benzo[d][1,3]dioxol-5-yl)-5-(1-((4-chlorophenyl)sulfonyl)piperidin-4-yl)-1,2,4-oxadiazole](/img/structure/B2705901.png)
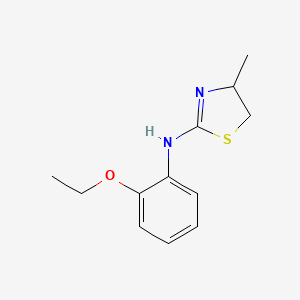
![3-(Amino(carboxy)methyl)bicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride](/img/structure/B2705903.png)
(2-phenoxyethyl)-lambda~6~-sulfane](/img/structure/B2705908.png)
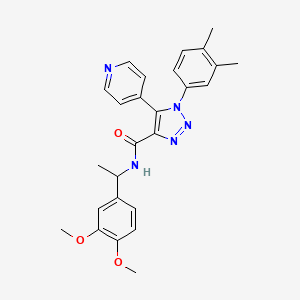
![1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-[2-(furan-2-yl)-2-hydroxypropyl]methanesulfonamide](/img/structure/B2705910.png)
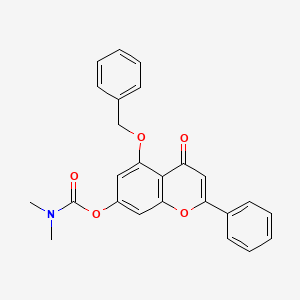
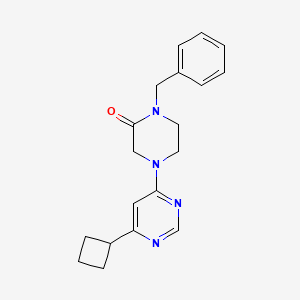
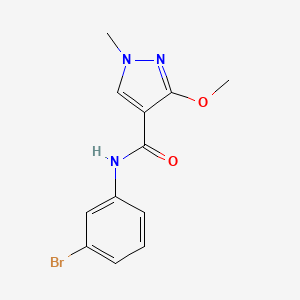
![2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-propan-2-ylphenyl)acetamide](/img/structure/B2705918.png)
![3-[[1-[(3-Chlorophenyl)methyl]piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2705919.png)